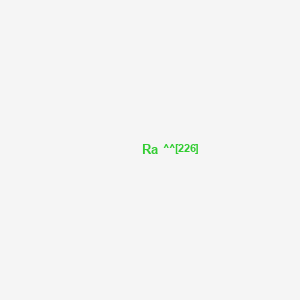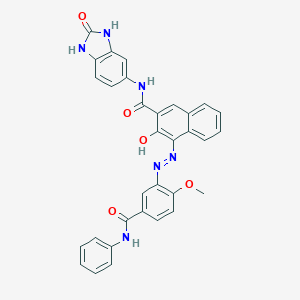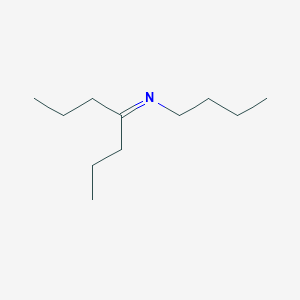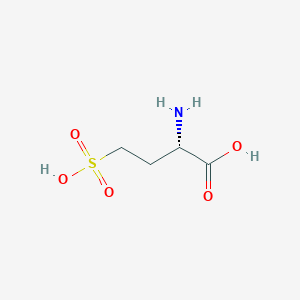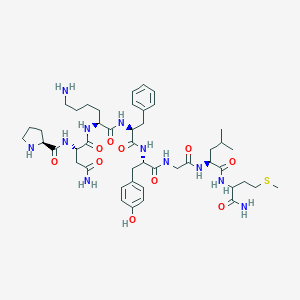
Palptglm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palptglm is a peptide that has been the focus of scientific research for its potential use in various fields such as neuroscience, drug development, and biomedical engineering. This peptide is synthesized using a specific method and has been found to have a unique mechanism of action that produces biochemical and physiological effects. In
Mecanismo De Acción
Palptglm acts on the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor that is involved in glucose homeostasis and energy metabolism. When Palptglm binds to GLP-1R, it activates a signaling cascade that leads to the activation of various intracellular pathways. This results in the production of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of these pathways leads to the biochemical and physiological effects of Palptglm.
Efectos Bioquímicos Y Fisiológicos
Palptglm has been found to have various biochemical and physiological effects. It can increase insulin secretion and improve glucose tolerance, making it a potential treatment for type 2 diabetes. Palptglm can also reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's. Additionally, Palptglm can promote neuronal survival and reduce neuronal damage, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Palptglm has several advantages for lab experiments. It is stable and easy to synthesize using SPPS. It can also be modified to target specific cells or tissues, making it a useful tool for drug delivery and tissue engineering. However, Palptglm has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, Palptglm can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for Palptglm research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in drug delivery systems for targeted therapies. Additionally, Palptglm can be used to create functionalized surfaces for various applications such as biosensors and tissue engineering. Further research is needed to fully understand the potential of Palptglm in these areas.
Conclusion:
Palptglm is a promising peptide that has potential applications in various fields such as neuroscience, drug development, and biomedical engineering. Its unique mechanism of action produces biochemical and physiological effects that make it a potential treatment for various diseases. While there are some limitations to its use in lab experiments, Palptglm has several advantages that make it a useful tool for scientific research. Further research is needed to fully understand the potential of Palptglm in various applications.
Métodos De Síntesis
Palptglm is synthesized using solid-phase peptide synthesis (SPPS) technique. SPPS is a widely used method for synthesizing peptides because of its efficiency and accuracy. The technique involves the use of a resin-bound amino acid as the starting material, which is then coupled with other amino acids in a stepwise manner to form the desired peptide sequence. The final product is then cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
Palptglm has been extensively studied for its potential use in neuroscience research. It has been found to have neuroprotective effects and can promote neuronal survival, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Palptglm has also been studied for its potential use in drug delivery systems. It can be used to target specific cells or tissues, making it a useful tool for drug development. Additionally, Palptglm has been studied for its potential use in biomedical engineering. It can be used to create functionalized surfaces that can be used in various applications such as tissue engineering and biosensors.
Propiedades
Número CAS |
13198-06-6 |
|---|---|
Nombre del producto |
Palptglm |
Fórmula molecular |
C46H69N11O10S |
Peso molecular |
968.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H69N11O10S/c1-27(2)22-34(44(65)53-31(40(49)61)18-21-68-3)52-39(60)26-51-41(62)35(24-29-14-16-30(58)17-15-29)55-45(66)36(23-28-10-5-4-6-11-28)56-43(64)33(12-7-8-19-47)54-46(67)37(25-38(48)59)57-42(63)32-13-9-20-50-32/h4-6,10-11,14-17,27,31-37,50,58H,7-9,12-13,18-26,47H2,1-3H3,(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,65)(H,54,67)(H,55,66)(H,56,64)(H,57,63)/t31?,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
SOZNYXZMABYIGF-KRIXMSMJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
Secuencia |
PNKFYGLM |
Sinónimos |
PALPTGLM physalaemin C-terminal heptapeptide physalemin C-terminal heptapeptide Pro-Asn-Lys-Phe-Tyr-Gly-Leu-MetNH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



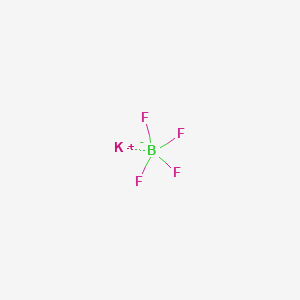

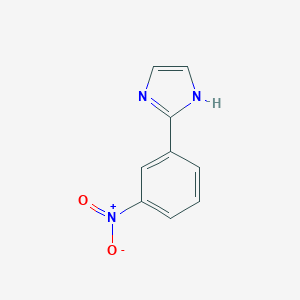


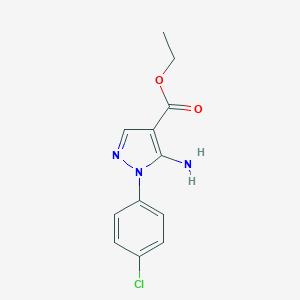
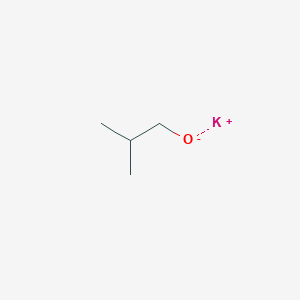
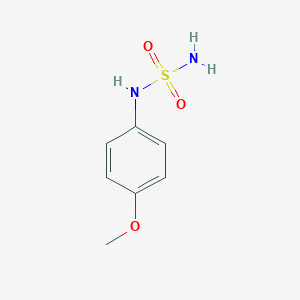
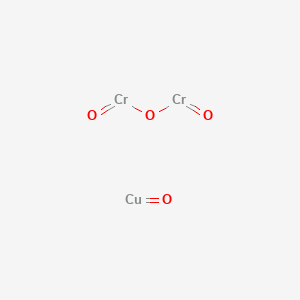
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
